Dose-Dependent Inhibition of Fas/FAP-1 Binding Confirmed by In Vitro Binding Assay
The parent tripeptide (Ac-Ser-Leu-Val-OH) demonstrates a clear, quantifiable dose-response relationship for inhibiting Fas/FAP-1 binding, establishing it as the minimal active motif [1]. In a direct in vitro binding inhibition assay using recombinant proteins, this tripeptide achieved inhibition potencies of 31.1%, 44.3%, 87.6%, and 100.7% at concentrations of 30 μM, 50 μM, 100 μM, and 1 mM, respectively [2].
| Evidence Dimension | In vitro inhibition of Fas/FAP-1 binding |
|---|---|
| Target Compound Data | 31.1% (30 μM), 44.3% (50 μM), 87.6% (100 μM), 100.7% (1 mM) |
| Comparator Or Baseline | Scrambled peptide control / No inhibitor baseline (0% inhibition) |
| Quantified Difference | Dose-dependent increase in inhibition, reaching complete blockade (100.7%) at 1 mM, a difference of over 100 percentage points from baseline. |
| Conditions | In vitro inhibition assay measuring binding of GST-Fas to FAP-1; concentrations tested: 30 μM, 50 μM, 100 μM, and 1 mM [1]. |
Why This Matters
This defines the quantitative benchmark for validating new FAP-1 antagonists and confirms the compound's activity, which is essential for dose selection in functional assays.
- [1] Sawa E, Takahashi M, Kamishohara M, Tazunoki T, Kimura K, Arai M, et al. Structural modification of Fas C-terminal tripeptide and its effects on the inhibitory activity of Fas/FAP-1 binding. J Med Chem. 1999 Aug 26;42(17):3289-99. View Source
- [2] PeptideDB. Fas C-Terminal Tripeptide. Data sourced from Sawa et al., J Med Chem 1999. View Source
